molecular formula C7H4N2O2 B1338006 3-Cyanopyridine-2-carboxylic acid CAS No. 53940-10-6

3-Cyanopyridine-2-carboxylic acid

Cat. No.: B1338006
CAS No.: 53940-10-6
M. Wt: 148.12 g/mol
InChI Key: MQQNUUHOZRDQQM-UHFFFAOYSA-N
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Description

3-Cyanopyridine-2-carboxylic acid is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of both a cyano group (-CN) and a carboxylic acid group (-COOH) attached to the pyridine ring. Pyridine derivatives, including this compound, are known for their wide range of biological and pharmacological activities .

Scientific Research Applications

3-Cyanopyridine-2-carboxylic acid has numerous applications in scientific research, including:

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-Cyanopyridine-2-carboxylic acid plays a crucial role in biochemical reactions. It is a substrate for the enzyme nitrilase, which belongs to the group of hydrolases that catalyse the hydrolysis of nitrile compounds, yielding a carboxylic acid . The nitrilase of Nocardia globerula NHB-2 has shown high activity against 3-cyanopyridine .

Cellular Effects

The effects of this compound on cells have been studied in the context of cancer. Some 3-cyanopyridine derivatives have shown promising antitumor activity against liver carcinoma cell line (HEPG2), with IC50 values of 1.46 and 7.08 µM, respectively . These compounds have been found to induce cell cycle arrest at the G2/M phase, along with an increase in the DNA content in the pre-G1 phase, indicating the incidence of apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to carboxylic acids by the enzyme nitrilase . This reaction involves the hydrolysis of the nitrile group of the compound, yielding a carboxylic acid and releasing ammonia . Some 3-cyanopyridine derivatives have shown to reduce the expression of survivin, a protein that inhibits apoptosis, through proteasome-dependent survivin degradation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in the context of its enzymatic conversion. The nitrilase of Nocardia globerula NHB-2, which converts 3-cyanopyridine to nicotinic acid, has been found to be active within pH 3.0–12.0 and temperature ranging from 25 to 65 °C with optimal at pH 9.0 and temperature 50–55 °C .

Metabolic Pathways

This compound is involved in the metabolic pathway catalyzed by the enzyme nitrilase . This enzyme converts nitriles to carboxylic acids, a process that is part of the nitrogen metabolism in bacteria .

Chemical Reactions Analysis

Types of Reactions

3-Cyanopyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyanopyridine-2-carboxylic acid include:

    5-Cyanopyridine-2-carboxylic acid: Another pyridine derivative with a cyano and carboxylic acid group at different positions.

    2-Cyanopyridine: A simpler pyridine derivative with only a cyano group.

    3-Aminopyridine-2-carboxylic acid: A derivative with an amino group instead of a cyano group.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its dual functional groups allow for a wider range of chemical modifications and interactions, making it a versatile compound in both synthetic chemistry and biological research .

Properties

IUPAC Name

3-cyanopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c8-4-5-2-1-3-9-6(5)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQNUUHOZRDQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508783
Record name 3-Cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53940-10-6
Record name 3-Cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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